molecular formula C15H19NO2 B14751714 Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate CAS No. 730-30-3

Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate

Cat. No.: B14751714
CAS No.: 730-30-3
M. Wt: 245.32 g/mol
InChI Key: ZJBUKNJQPWXUFR-UHFFFAOYSA-N
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Description

Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a propan-2-yl group, a phenylacryloyl moiety, and an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate typically involves the reaction of propan-2-yl imidate with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The phenylacryloyl moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacrylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted derivatives.

Scientific Research Applications

Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate involves its interaction with molecular targets such as enzymes or receptors. The phenylacryloyl moiety can form covalent or non-covalent bonds with active sites on enzymes, inhibiting their activity. The imidate group can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (1E)-N-(3-phenylacryloyl)acetamidate: Similar structure but with an acetamidate group instead of an imidate group.

    Propan-2-yl (1E)-N-(3-phenylacryloyl)butanimidate: Similar structure but with a butanimidate group instead of a propanimidate group.

    Propan-2-yl (1E)-N-(3-phenylacryloyl)benzoimidate: Similar structure but with a benzoimidate group instead of a propanimidate group.

Uniqueness

Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the phenylacryloyl and imidate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

730-30-3

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

propan-2-yl N-(3-phenylprop-2-enoyl)propanimidate

InChI

InChI=1S/C15H19NO2/c1-4-15(18-12(2)3)16-14(17)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3

InChI Key

ZJBUKNJQPWXUFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC(=O)C=CC1=CC=CC=C1)OC(C)C

Origin of Product

United States

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